REACTION_SMILES
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[CH:1](=[O:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][c:12]1[O:13][CH:14]([CH3:15])[CH3:16].[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1>>[CH2:1]([OH:2])[c:3]1[cH:4][c:5]([C:6](=[O:7])[O:8][CH3:9])[cH:10][cH:11][c:12]1[O:13][CH:14]([CH3:15])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(OC(C)C)c(C=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(OC(C)C)c(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |